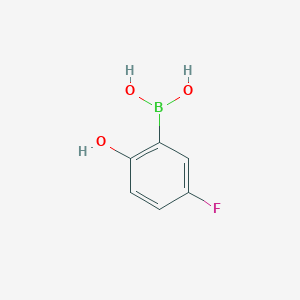
5-Fluoro-2-hydroxyphenylboronic acid
Cat. No. B151811
M. Wt: 155.92 g/mol
InChI Key: TWDQSJDFXUMAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08063035B2
Procedure details


Combine 7-bromo-benzo[b]thiophene (6.53 g, 30.64 mmol), 5-fluoro-2-hydroxy phenyl boronic acid (4.87 g, 31.26 mmol), Pd(dppf)Cl2 (1.25 g, 1.53 mmol), 2-(di-tert-butylphosphino)biphenyl (0.28 g, 0.92 mmol), sodium carbonate (2 M, 30.64 mL, 61.92 mmol) in dioxane (60 mL, alternative THF) in a flask. Heat the mixture at 100° C. for 2 h. Dilute the mixture with chloroform/IPA (3/1). Wash the solution with aqueous saturated sodium chloride. Dry over sodium sulfate. Concentrate the solution in vacuo. Purify the residue by column chromatography (hexane to 10% ethyl acetate in hexane) to give the title compound (6.0 g, 80%) as a yellow solid. MS (ES) m/z 243 [M−1]+.




Name
chloroform IPA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five



Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:7]2[S:8][CH:9]=[CH:10][C:6]=2[CH:5]=[CH:4][CH:3]=1.[F:11][C:12]1[CH:13]=[CH:14][C:15]([OH:21])=[C:16](B(O)O)[CH:17]=1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCOCC1.C(Cl)(Cl)Cl.C(O)(C)C.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C>[S:8]1[CH:9]=[CH:10][C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([C:14]3[CH:13]=[C:12]([F:11])[CH:17]=[CH:16][C:15]=3[OH:21])[C:7]1=2 |f:2.3.4,6.7,8.9.10.11|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.53 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC2=C1SC=C2
|
Step Two
|
Name
|
|
|
Quantity
|
4.87 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=C(C1)B(O)O)O
|
Step Three
|
Name
|
|
|
Quantity
|
30.64 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Five
|
Name
|
chloroform IPA
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl.C(C)(C)O
|
Step Six
|
Name
|
|
|
Quantity
|
1.25 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
|
Step Seven
|
Name
|
|
|
Quantity
|
0.28 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
Wash the solution with aqueous saturated sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Dry over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentrate the solution in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify the residue by column chromatography (hexane to 10% ethyl acetate in hexane)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C2=C(C=C1)C=CC=C2C2=C(C=CC(=C2)F)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
